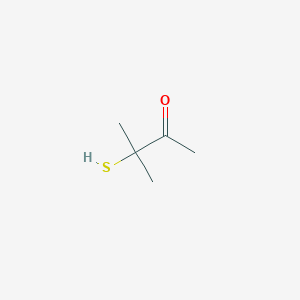
Cedpht
Descripción general
Descripción
Cedpht is a chemical compound that has recently gained attention in the scientific community due to its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Decentralized Conflict and Error Detection and Prediction Model
- Study : A study by Chen and Nof (2010) explores a decentralized conflict and error detection and prediction model (CEDPM), emphasizing its application in networks with parallel activities. This model is significant for designing systems-of-systems in prognostics, highlighting its utility in complex collaborative environments (Chen & Nof, 2010).
Capillary Electrophoresis (CE) Applications
- Biomedical Research : A paper by Páez and Hernández (2001) discusses the impact of capillary electrophoresis (CE) in biomedical research, particularly in analyzing drugs and neuroactive substances in biological fluids (Páez & Hernández, 2001).
- Metallomics : Prange and Pröfrock (2005) review the use of CE in metalloproteomics, particularly its coupling with sensitive detection techniques like ICP–MS or ESI–MS for the analysis of metal-binding proteins (Prange & Pröfrock, 2005).
Integrated Product Development Process in Medical Equipment
- Study : Research by Júnior et al. (2015) investigates the concurrent engineering (CE) philosophy in the integrated product development process of medical equipment, addressing both health professional and patient needs (Júnior, Okumura, & Young, 2015).
Ethical Guidelines for Climate Engineering Research
- Study : Morrow, Kopp, and Oppenheimer (2009) propose ethical guidelines for climate engineering (CE) research, emphasizing the importance of global public consent and fair risk-benefit distribution (Morrow, Kopp, & Oppenheimer, 2009).
High-End Detectors in Natural Product Research
- Study : Seger, Sturm, and Stuppner (2013) discuss the use of high-resolution separation techniques like HPLC or CE combined with MS or NMR spectrometers in natural product research, highlighting their role in identification and analysis of natural products (Seger, Sturm, & Stuppner, 2013).
Propiedades
IUPAC Name |
3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c22-21(23)17-16-20-14-12-19(13-15-20)11-5-2-1-4-8-18-9-6-3-7-10-18/h1-15H,16-17H2,(H,22,23)/b2-1+,8-4+,11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKVNIAFSCCOS-HOXLXQKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cedpht | |
CAS RN |
85125-40-2 | |
| Record name | 1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085125402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







